3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Kinase inhibitor design Structure–activity relationship Molecular docking

This thiazolo[5,4-b]pyridine benzamide is supplied for hit-to-lead optimization and chemical biology probe development. Its meta-substituted phenyl linker enables systematic mapping of kinase hinge-region steric tolerance, distinguishing it from para-substituted regioisomers. With a logP of 4.9 and TPSA of 83.1 Ų, it occupies CNS drug-like space ideal for cellular MALT1 protease activity assays where membrane permeability is critical. Procure both meta (863592-44-3) and para (863588-89-0) isomers for side-by-side biochemical profiling of binding-pocket geometry selectivity. Research-grade ≥95% purity avoids pan-kinase false positives common with sulfonamide analogs.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 863592-44-3
Cat. No. B2357923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
CAS863592-44-3
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
InChIInChI=1S/C21H17N3OS/c1-13-8-9-15(11-14(13)2)19(25)23-17-6-3-5-16(12-17)20-24-18-7-4-10-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
InChIKeyKCKANTPYIQREQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (CAS 863592-44-3): Core Properties and Compound Class Positioning


3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (CAS 863592-44-3) is a synthetic small-molecule heterocycle comprising a 3,4-dimethylbenzamide moiety linked via a meta-phenyl spacer to a thiazolo[5,4-b]pyridine core [1]. With a molecular weight of 359.4 g/mol, calculated logP of 4.9, and topological polar surface area (TPSA) of 83.1 Ų, the compound occupies physicochemical space typical of kinase-targeted screening libraries [1]. The thiazolo[5,4-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as potent inhibitors of PI3K, EGFR, and c-KIT kinases, as well as allosteric MALT1 protease inhibitors [2][3]. This specific benzamide congener is supplied as a research-grade building block (≥95% purity) for hit-to-lead optimization and chemical biology probe development .

Why In-Class Thiazolo[5,4-b]pyridine Benzamide Analogs Cannot Be Interchanged with CAS 863592-44-3


Despite sharing a common thiazolo[5,4-b]pyridine scaffold, subtle variations in benzamide substitution pattern and phenyl linker regiochemistry produce pronounced differences in molecular recognition, solubility, and metabolic stability that undermine generic substitution in research settings. Published SAR studies demonstrate that replacing the pyridine ring attached to the thiazolo[5,4-b]pyridine core with a phenyl ring causes a significant drop in PI3Kα inhibitory potency, underscoring the critical role of the heterocycle–protein hinge interaction [1]. Furthermore, the position of the amide linker on the central phenyl ring (meta vs. para) alters molecular geometry and can shift the compound's target selectivity profile [2]. Computed physicochemical properties confirm that seemingly conservative substitutions (e.g., 3,4-dimethyl vs. 2,4-dimethoxy) yield meaningful differences in lipophilicity (logP 4.9 vs. 4.1), hydrogen-bond acceptor count (4 vs. 6), and topological polar surface area, all of which influence membrane permeability and off-target binding [3][4]. These data preclude the assumption that any thiazolo[5,4-b]pyridine benzamide can serve as a functionally equivalent replacement.

Quantitative Differentiation Evidence: 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide vs. Closest Analogs


Meta- vs. Para-Linker Geometry: Conformational Impact on Kinase Binding Poses

The target compound positions the amide-bearing phenyl ring at the meta position relative to the thiazolo[5,4-b]pyridine core, whereas the close analog 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-89-0) adopts a para linkage, producing a linear molecular geometry. In published thiazolo[5,4-b]pyridine SAR, the spatial orientation of the side chain profoundly influences kinase hinge-region binding. Meta-substituted derivatives exhibit distinct dihedral angles between the benzamide and thiazolopyridine planes, which can reposition the terminal phenyl ring for differential interactions with the kinase hydrophobic pocket [1]. The two-dimensional similarity (Tanimoto >0.95) masks this critical three-dimensional divergence, making regioisomeric substitution a non-trivial variable in hit-to-lead campaigns.

Kinase inhibitor design Structure–activity relationship Molecular docking

3,4-Dimethyl vs. 2,4-Dimethoxy Substitution: Lipophilicity and Hydrogen-Bonding Capacity

Substituting the 3,4-dimethyl groups with 2,4-dimethoxy groups (WAY-339500, CAS 863589-44-0) alters three key physicochemical parameters with implications for membrane permeability and metabolic stability. The target compound (3,4-dimethyl) has a computed logP of 4.9 versus 4.1 for the dimethoxy analog, representing a ΔlogP of +0.8, which favors membrane partitioning [1][2]. Conversely, the dimethoxy analog has 6 hydrogen-bond acceptors (vs. 4 for the target), increasing aqueous solubility but potentially reducing passive permeability. The target compound's lower rotatable bond count (3 vs. 5) further restricts conformational flexibility, which may enhance binding entropy upon target engagement [1][2].

Physicochemical profiling Drug-likeness Permeability

Methyl vs. Chloro Substituent: Electronic Effects and Synthetic Tractability

The 3,4-dimethyl substitution pattern provides electron-donating character that contrasts with the electron-withdrawing effect of the 3-chloro analog (3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide). In kinase inhibitor SAR, electron-rich benzamide rings can strengthen π-stacking interactions with hydrophobic pocket residues, whereas chloro substituents often engage halogen bonds [1]. The methyl groups also enhance metabolic stability relative to methoxy or halogen substituents by eliminating sites for O-dealkylation or reductive dehalogenation [1].

Medicinal chemistry Lead optimization Synthetic accessibility

Benzamide vs. Sulfonamide Core: Target Class Differentiation

The benzamide core of the target compound distinguishes it from sulfonamide-based thiazolo[5,4-b]pyridine derivatives that dominate the PI3K and EGFR inhibitor literature. Sulfonamide analogs (e.g., 10k in Eur. J. Med. Chem. 2024) achieve picomolar enzymatic IC50 values against EGFR-TK mutants (IC50 = 0.010 µM on HCC827 cells) by forming critical hydrogen bonds with catalytic lysine and hinge residues [1]. Benzamide-containing thiazolo[5,4-b]pyridines, by contrast, are reported as allosteric MALT1 inhibitors with good cellular potency and exquisite selectivity, showing low in vivo clearance and moderate oral exposure in mouse PK studies [2].

Selectivity profiling Kinase vs. MALT1 Chemical probe development

Procurement-Driven Application Scenarios for 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (CAS 863592-44-3)


Kinase Selectivity Panel Profiling – Meta-Linker Geometry Exploration

The meta-substituted phenyl linker distinguishes this compound from its para-substituted regioisomer and enables systematic mapping of kinase hinge-region steric tolerance. Procurement of both meta (CAS 863592-44-3) and para (CAS 863588-89-0) isomers allows side-by-side biochemical profiling to identify kinases whose binding pockets discriminate between bent (meta) and linear (para) ligand geometries, as inferred from thiazolo[5,4-b]pyridine PI3K SAR [1].

MALT1 Allosteric Inhibitor Hit Expansion

Benzamide-containing thiazolo[5,4-b]pyridines have been validated as allosteric MALT1 inhibitors with favorable mouse PK properties (low clearance, moderate oral exposure) [4]. This compound's 3,4-dimethyl substitution, with its elevated logP (4.9) and restricted rotatable bond count, is suited for cellular MALT1 protease activity assays where membrane permeability and metabolic stability are critical for observing PD effects.

Physicochemical Property-Driven Lead Optimization

The combination of logP 4.9, TPSA 83.1 Ų, and only 4 HBA positions this compound within the CNS drug-like space (AlogP ≤5, TPSA ≤90) for orally bioavailable lead optimization [2][3]. Medicinal chemistry teams can use this scaffold to explore dimethyl-to-dimethoxy SAR (logP shift of +0.8) while retaining synthetic tractability.

Chemical Biology Probe for Thiazolopyridine Target Deconvolution

With no annotated primary target publicly available, this compound serves as a high-purity (≥95%) scaffold for affinity-based proteomics (e.g., photoaffinity labeling or CETSA) to identify novel protein interactors of the thiazolo[5,4-b]pyridine benzamide chemotype . Its benzamide core avoids the pan-kinase activity associated with sulfonamide analogs, reducing false-positive hits in kinase-focused target ID campaigns [4].

Quote Request

Request a Quote for 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.